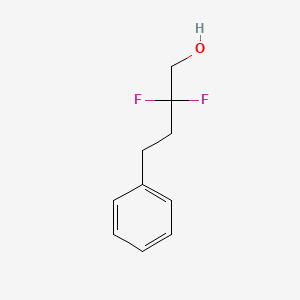
2,2-Difluoro-4-phenylbutan-1-ol
描述
2,2-Difluoro-4-phenylbutan-1-ol is an organic compound characterized by the presence of a benzene ring attached to a butanol chain with two fluorine atoms at the beta position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-phenylbutan-1-ol typically involves the introduction of fluorine atoms into the butanol chain. One common method is the fluorination of benzenebutanol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,2-Difluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce butanol derivatives .
科学研究应用
2,2-Difluoro-4-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-Difluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
1,1-Difluoroethanol: Similar in structure but with a shorter carbon chain.
4-Phenyl-1-butanol: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1-phenylethanol: Similar fluorination pattern but with a different carbon chain length
Uniqueness
2,2-Difluoro-4-phenylbutan-1-ol is unique due to the presence of fluorine atoms at the beta position, which significantly alters its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H12F2O |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
2,2-difluoro-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-10(12,8-13)7-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
InChI 键 |
RJNRZCJIBWJIAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(CO)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,4-Dimethoxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B8547411.png)

![1h-Imidazole,2-(4-chlorophenyl)-4-(3-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B8547443.png)
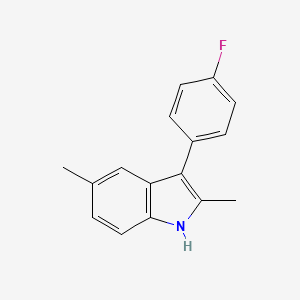
![5,7-Dichloro-6-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8547452.png)
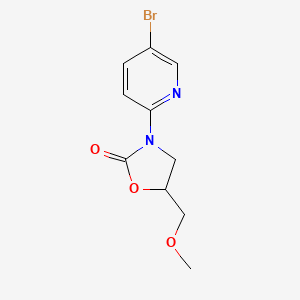
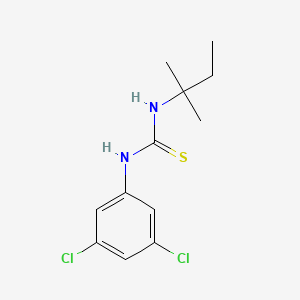

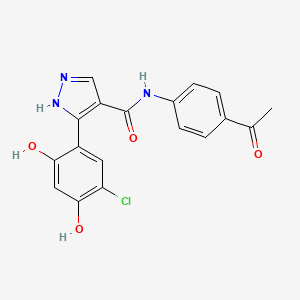
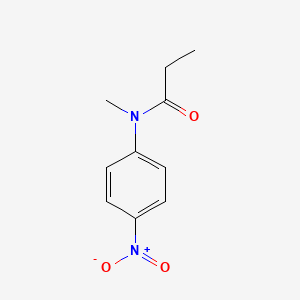
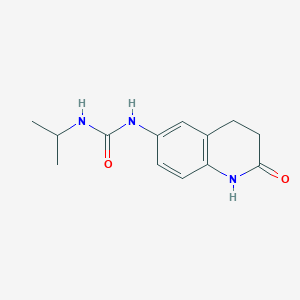
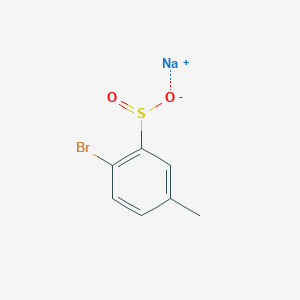
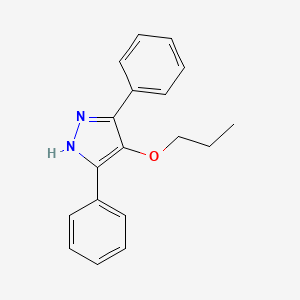
![tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate](/img/structure/B8547518.png)
